Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Scientific Research Applications
Synthesis of Key Intermediates
Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is utilized as a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of febuxostat, a xanthine oxidase inhibitor for the treatment of hyperuricemia and gout. This synthesis involves multiple steps including cyclization, formylation, and dehydration, demonstrating its role in complex chemical processes (W. Shaojie, 2010), (Zheng Zhi-bing, 2008), (Yang Wei, 2012).
Ratiometric Fluorescent Probes
The compound has been synthesized for use in ratiometric fluorescent probes, particularly for the selective detection of cysteine and homocysteine in aqueous media. This application is significant in analytical chemistry and diagnostics, where it helps in understanding the molecular and physiological processes involving biothiols (Risong Na et al., 2016), (Yi Wang et al., 2017).
Antimicrobial Activities
This compound is modified and synthesized for evaluating its antimicrobial activities. The structure-activity relationships of these derivatives are analyzed through techniques like 3D-QSAR, highlighting its potential in the development of new antimicrobial agents (N. Desai et al., 2019), (B. Mruthyunjayaswamy & S. Basavarajaiah, 2009).
Anticancer Research
This compound is also used in the synthesis of new thiazole compounds with potential anticancer activity. These compounds are tested against cancer cells, such as breast cancer cells MCF7, indicating its importance in cancer research and drug development (J. P. Sonar et al., 2020).
Photophysical Properties
The compound has been studied for its photophysical properties, demonstrating its potential use in photochemical reactions and as a sensitizer in photo-oxidation processes. This application is relevant in the field of photochemistry and materials science (M. Amati et al., 2010).
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUGQAIENWRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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